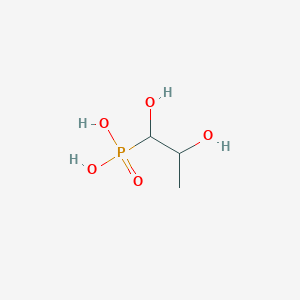

(1,2-Dihydroxypropyl)phosphonic acid

Overview

Description

(1,2-Dihydroxypropyl)phosphonic acid, also known as DHPPA, is a phosphonic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DHPPA is a colorless, odorless, and water-soluble compound that is widely used in various fields such as medicine, agriculture, and industrial chemistry.

Scientific Research Applications

Bioactive Properties and Surface Functionalization : Phosphonic acids, including (1,2-dihydroxypropyl)phosphonic acid, are known for their diverse applications due to their structural analogy with phosphate moieties and coordination properties. They are used in various fields such as drug development, bone targeting, designing supramolecular materials, surface functionalization, medical imaging, and as phosphoantigens (Sevrain et al., 2017).

Adhesive Polymers and Hydrolytic Stability : Phosphonic acid monomers, including derivatives of this compound, have been synthesized and used in the creation of adhesive polymers. These monomers demonstrate hydrolytic stability and have potential applications in radical polymerization and as adhesives (Moszner et al., 2001).

Surface and Interface Control in Nanomaterials : Phosphonic acids are increasingly employed for controlling surface and interface properties in the synthesis of nanomaterials, development of electronic devices, photovoltaic cells, biosensors, and nanostructured composite materials. Their coordination chemistry plays a crucial role in these applications (Guerrero et al., 2013).

Polymer Research : this compound and its derivatives are utilized in polymer research. For example, the synthesis of poly(phosphonate)s via ring-opening polymerization of phostones, which are related to this compound, has been explored for applications in water-soluble polymers with hydrolytically stable P-C bonds (Bauer et al., 2018).

Hydrophosphonylation of Aldehydes : Phosphonic acids, including this compound derivatives, are important in the hydrophosphonylation of aldehydes, a process crucial for synthesizing enantioenriched a-hydroxy phosphonates, which have wide-ranging applications in organic chemistry (Suyama et al., 2010).

Hydrogen-Bonding Networks in Crystal Engineering : Studies on 1,3,5-benzenetri(phosphonic acid) and its interactions demonstrate the use of phosphonic acids in crystal engineering for forming hydrogen-bonding networks. These findings can be extrapolated to similar compounds like this compound (Kong et al., 2005).

Biosynthesis and Biological Applications : The biosynthesis pathways of various phosphonate natural products often involve intermediates related to this compound, highlighting its significance in biological applications and antibiotic development (Shao et al., 2008).

Surface Polymerization and Hybrid Materials : Phosphonic acids are used in surface-initiated polymerization for creating hybrid materials with applications in capacitors and electronic devices. Their role in enhancing dielectric properties is noteworthy (Paniagua et al., 2014).

Phosphonate-loaded Wastewater Treatment : Research into the removal of phosphonates from industrial wastewater highlights the environmental significance of compounds like this compound. Techniques like precipitation and flocculation are employed for effective treatment (Rott et al., 2017).

Properties

IUPAC Name |

1,2-dihydroxypropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXXUIOCREOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)P(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-80-3 | |

| Record name | (1,2-Dihydroxypropyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

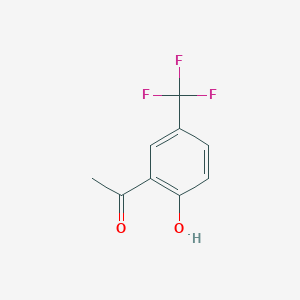

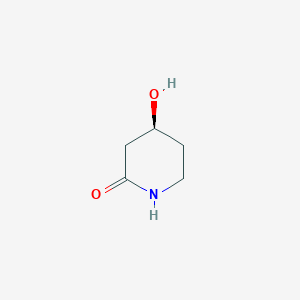

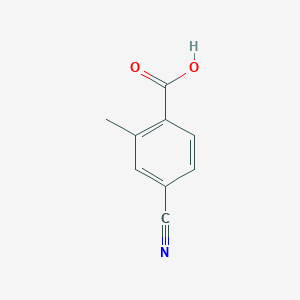

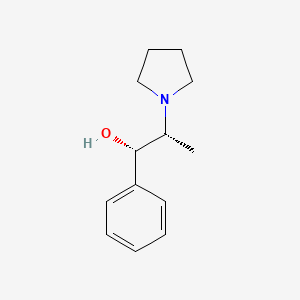

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

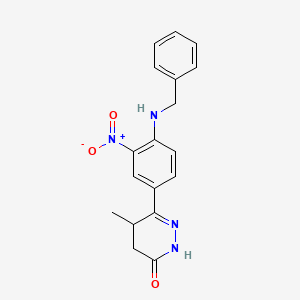

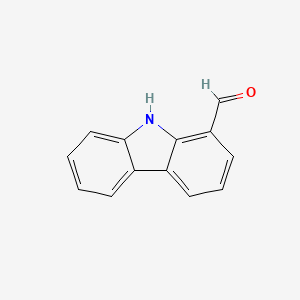

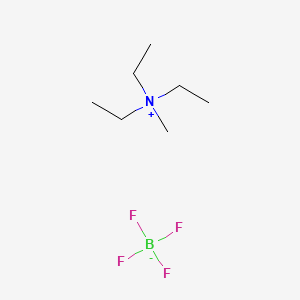

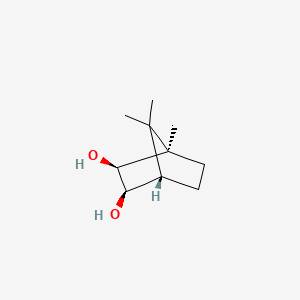

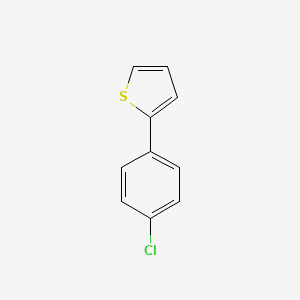

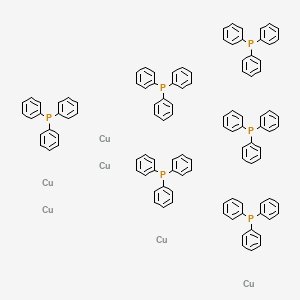

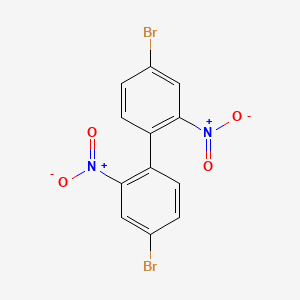

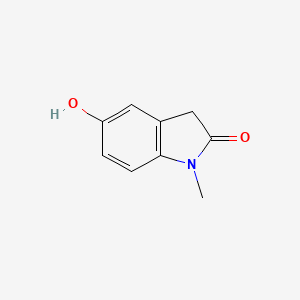

Feasible Synthetic Routes

Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?

A1: this compound (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.

Q2: How does the calcium compatibility of this compound compare to traditional scale inhibitors?

A2: The research indicates that this compound (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.